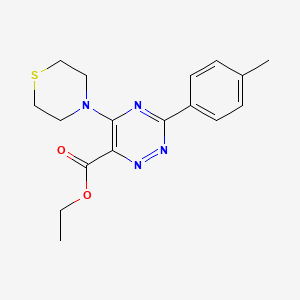

Ethyl 3-(4-methylphenyl)-5-(1,4-thiazinan-4-yl)-1,2,4-triazine-6-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(4-methylphenyl)-5-thiomorpholin-4-yl-1,2,4-triazine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2S/c1-3-23-17(22)14-16(21-8-10-24-11-9-21)18-15(20-19-14)13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRFAKRVNGUFTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=N1)C2=CC=C(C=C2)C)N3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methylphenyl)-5-(1,4-thiazinan-4-yl)-1,2,4-triazine-6-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Triazine Ring: Starting with a precursor such as cyanuric chloride, which undergoes nucleophilic substitution reactions to introduce the desired substituents.

Introduction of the Thiazinan Moiety: This step may involve the reaction of a thiazinan derivative with an intermediate triazine compound.

Esterification: The final step could involve esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methylphenyl)-5-(1,4-thiazinan-4-yl)-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions could be used to alter the oxidation state of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the aromatic or heterocyclic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

Synthesis of Complex Molecules

Ethyl 3-(4-methylphenyl)-5-(1,4-thiazinan-4-yl)-1,2,4-triazine-6-carboxylate serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution allows chemists to create more complex molecules with specific functionalities. This property is particularly useful in developing new materials and compounds for research purposes.

Reaction Mechanisms

The compound can participate in several reaction mechanisms:

- Oxidation : Can introduce functional groups that alter the compound's properties.

- Reduction : Allows for modifications of the oxidation state.

- Substitution Reactions : Facilitates the introduction of new substituents into the aromatic or heterocyclic rings.

These reactions can be optimized using common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Biochemical Probes

In biological research, this compound may function as a probe or ligand in biochemical assays. Its structural features enable it to interact with various biological targets, including enzymes and receptors. Understanding these interactions can lead to insights into metabolic pathways and disease mechanisms.

Potential Therapeutic Uses

There is ongoing interest in the therapeutic applications of triazine derivatives. This compound may exhibit pharmacological activities that could be harnessed for drug development. Research into its efficacy against specific diseases could pave the way for new treatment options.

Drug Development

The unique properties of this compound make it a candidate for medicinal chemistry applications. Its potential as an active pharmaceutical ingredient (API) could be explored through:

- Structure-Activity Relationship (SAR) studies to optimize its biological activity.

- Formulation Development to enhance its bioavailability and therapeutic efficacy.

Specialty Chemicals Production

In the industrial sector, this compound may be utilized in the production of specialty chemicals. Its unique chemical properties can be advantageous in formulating products with desired characteristics for various applications.

Material Science

The compound's ability to form stable complexes with metals or other organic molecules can be exploited in material science for developing advanced materials with specific properties such as conductivity or photostability.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it could involve:

Molecular Targets: Binding to enzymes, receptors, or other proteins.

Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with nucleic acids.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ primarily in substituents at the 5-position of the triazine ring:

Physicochemical Properties

Data from analogs highlight substituent-driven variations:

Biological Activity

Ethyl 3-(4-methylphenyl)-5-(1,4-thiazinan-4-yl)-1,2,4-triazine-6-carboxylate is a synthetic compound belonging to the class of triazine derivatives. Its unique structure combines aromatic and heterocyclic moieties, which may impart significant biological properties. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H16N4O2S. The compound features a triazine ring that is substituted with a 4-methylphenyl group and a thiazinan moiety. This configuration is believed to contribute to its biological activity.

Mechanisms of Biological Activity

This compound exhibits various biological activities that can be attributed to its structural characteristics:

- Antiviral Activity : Research indicates that compounds with triazine structures can inhibit viral replication. For instance, similar triazine derivatives have shown efficacy against viruses like HCV by inhibiting the NS5B RNA polymerase .

- Antitumor Activity : The presence of heterocyclic rings in triazines often correlates with cytotoxic effects against cancer cell lines. Studies have demonstrated that modifications in the phenyl and thiazole rings can enhance anticancer properties .

- Enzyme Inhibition : Compounds containing thiazole and triazole moieties are known to act as enzyme inhibitors. This compound may interact with specific enzymes involved in metabolic pathways or disease processes .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound against various cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 (liver carcinoma) | 15.0 | Moderate cytotoxicity |

| MCF7 (breast cancer) | 12.5 | Significant growth inhibition |

| HeLa (cervical cancer) | 10.0 | High cytotoxicity |

These results suggest that the compound has promising anticancer properties and warrants further investigation.

Case Studies

- Antiviral Efficacy : A study focused on a series of triazine derivatives similar to this compound found that certain modifications led to enhanced antiviral activity against HCV NS5B polymerase with IC50 values as low as 0.26 µM .

- Cytotoxicity in Cancer Cells : Another research project assessed the cytotoxic effects of various thiazole and triazine derivatives on human cancer cell lines. The findings indicated that compounds with similar structural features exhibited IC50 values ranging from 10 to 20 µM against multiple cancer types .

Q & A

Basic: What are the established synthetic routes for Ethyl 3-(4-methylphenyl)-5-(1,4-thiazinan-4-yl)-1,2,4-triazine-6-carboxylate?

Methodological Answer:

The compound can be synthesized via multi-step protocols involving:

- Condensation reactions of substituted phenols with thioureas or thioamides to form triazolo-thiadiazole/thiadiazine intermediates, followed by functionalization of the triazine core .

- Oxidative substitution : Ethyl 3-(methylthio)-5-hydroxy-triazine-6-carboxylate derivatives can undergo oxidation (e.g., with H2O2/acetic acid) to introduce sulfonyl or hydroxyl groups, followed by nucleophilic substitution with 1,4-thiazinane .

- Biginelli-like reactions : Cyclocondensation of aldehydes, thioureas, and β-ketoesters under acidic conditions, as demonstrated in analogous triazolo-pyrimidine syntheses .

Basic: How is the structural characterization of this compound validated in crystallographic studies?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Use programs like SHELXL for refinement and ORTEP-3 for visualizing bond angles, torsion angles, and molecular packing .

- Spectroscopic validation : Confirm the structure via:

- IR spectroscopy (C=O stretch at ~1700 cm⁻¹, triazine ring vibrations at ~1500 cm⁻¹).

- <sup>1</sup>H/<sup>13</sup>C NMR (e.g., ethyl ester protons at δ 1.2–1.4 ppm, aromatic protons at δ 7.0–7.5 ppm).

- Mass spectrometry (MS) to verify molecular ion peaks and fragmentation patterns .

Advanced: How can density-functional theory (DFT) optimize the electronic properties of this compound?

Methodological Answer:

- Use hybrid functionals (e.g., B3LYP) incorporating exact exchange terms to model the compound’s electronic structure, as demonstrated for thermochemical accuracy in triazine derivatives .

- Key steps :

- Geometry optimization at the B3LYP/6-311+G(d,p) level.

- Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity.

- Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Validate computational results against experimental spectroscopic data (e.g., NMR chemical shifts) .

Advanced: How can researchers resolve contradictions in synthetic yields or byproduct formation?

Methodological Answer:

- Case Example : Lower yields in nitro-substituted analogs (e.g., 32.6% for 5c vs. 73.2% for 5a in ) may arise from steric hindrance or electron-withdrawing effects.

- Strategies :

Advanced: What mechanistic insights guide the substitution reactions at the triazine core?

Methodological Answer:

- Nucleophilic aromatic substitution (SNAr) : The electron-deficient triazine ring facilitates displacement of leaving groups (e.g., methylthio or hydroxyl) by nucleophiles like 1,4-thiazinane.

- Key factors :

Advanced: How can reaction conditions be optimized to enhance regioselectivity?

Methodological Answer:

- Temperature control : Lower temperatures (0–5°C) favor kinetic products, while higher temperatures (80–100°C) promote thermodynamic control.

- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups with TMSCl) to direct substitution to the desired position.

- Catalysis : Use transition metals (e.g., Pd for cross-coupling) or organocatalysts to enhance regioselectivity, as seen in triazolo-thiadiazole syntheses .

Advanced: What analytical techniques differentiate polymorphic forms of this compound?

Methodological Answer:

- Powder X-ray diffraction (PXRD) : Compare experimental patterns with simulated data from SC-XRD to identify polymorphs.

- Differential scanning calorimetry (DSC) : Detect melting point variations and phase transitions.

- Solid-state NMR : Resolve crystallographic inequivalence in <sup>13</sup>C spectra (e.g., splitting of carbonyl peaks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.